Octabromodiphenyl ether

Description

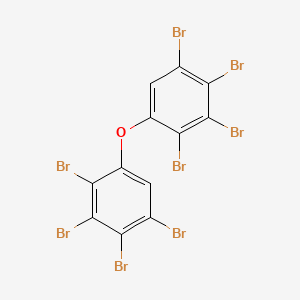

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYGKUIDIMIRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047548 | |

| Record name | 1,1'-Oxybis(2,3,4,5-tetrabromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [HSDB], WHITE FLAKES OR POWDER. | |

| Record name | Octabromodiphenyl ethers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

All g/L at 25 °C: methanol, 2; methylene chloride, 110; toluene, 190; benzene, 200; styrene, 250; methyl ethyl ketone, 40; acetone, 20., In water, 0.005 mg/L (commercial product), Solubility in water: very poor | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.76, Relative density (water = 1): 2.9 | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.275X10-9 mm Hg at 25 °C, negligible | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Off-white powder (commercial) | |

CAS No. |

85446-17-9, 32536-52-0 | |

| Record name | 2,2',3,3',4,4',5,5'-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085446179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis-, octabromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Oxybis(2,3,4,5-tetrabromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl ether, octabromo derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,4',5,5'-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XQ4G0A4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

200 °C (range, 167-257 °C), 167-257 °C | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Occurrence and Spatiotemporal Distribution of Octabromodiphenyl Ether

Global Detection Patterns and Concentration Gradients

The environmental distribution of OctaBDE is characterized by a gradient of higher concentrations in industrialized and urban areas, which are considered primary sources, to lower but still detectable levels in remote and pristine environments.

Occurrence in Remote and Pristine Environments

Despite being primarily used in populated and industrial regions, OctaBDE has been detected in remote and pristine environments such as the Arctic and Antarctic, demonstrating its capacity for long-range environmental transport. nih.govtdl.org Polybrominated diphenyl ethers (PBDEs), including OctaBDE congeners, are ubiquitous in Arctic biotic and abiotic samples, from zooplankton to polar bears, as well as in air, soil, and sediments. nih.gov The presence of these compounds in remote regions is largely attributed to atmospheric transport. nih.govtdl.org

In Antarctica, PBDEs have been documented in lichens, mosses, and seabird eggs on King George Island. tdl.orgtamu.edu The congener patterns found in local vegetation suggest that commercial mixtures of both Penta-BDE and Octa-BDE have reached this isolated continent. tdl.org Continuous atmospheric sampling at Antarctic research stations has confirmed the presence of various PBDE congeners in the atmosphere. mdpi.com While concentrations in polar regions are generally lower than in more populated areas, their presence is a significant indicator of global contamination. nih.gov

Occurrence in Urban and Industrialized Regions

As expected, higher concentrations of OctaBDE are found in urban and industrialized areas, where products containing this flame retardant are manufactured, used, and disposed of. aaqr.orgresearchgate.net These regions act as primary sources of release into the environment. aaqr.org

Studies in various urban and industrial locations have consistently shown elevated levels of PBDEs in the air, soil, and dust. For instance, air samples collected in Florence, Italy, showed mean total PBDE concentrations of 42.8 ± 7.8 pg/m³ in an urban site and 89.0 ± 21.1 pg/m³ in an industrial site. aaqr.org Similarly, a study in Izmir, Turkey, found total PBDE concentrations ranging from 11 to 149 pg/m³ in summer and 6 to 81 pg/m³ in winter across suburban, urban, and industrial sites, with the highest concentrations at the industrial location. nih.gov

Soil in urban and industrial areas also reflects this trend. In Taiyuan, China, OctaBDE was detected in soil samples from urban and industrial sites, with one site reporting a level of 0.017 ng/g. nih.gov The highest concentrations of PBDEs are often found in areas associated with the manufacturing of products containing these flame retardants and at e-waste recycling sites. researchgate.net

Distribution Across Environmental Compartments

Due to its physicochemical properties, OctaBDE partitions between different environmental compartments, including the atmosphere, aquatic systems, and terrestrial systems.

Atmospheric Presence and Partitioning

In the atmosphere, OctaBDE is expected to exist predominantly in the particulate phase due to its low vapor pressure. nih.gov This partitioning between the gas and particle phases is a critical factor influencing its atmospheric transport and deposition. gnest.org Models of gas/particle partitioning of semivolatile organic compounds support the expectation that OctaBDE will be associated with atmospheric particles. nih.gov

Monitoring studies have confirmed this partitioning. In Florence, Italy, total PBDE concentrations in the gas phase ranged from 8.10 to 18.8 pg/m³ at an urban site and 12.4 to 33.2 pg/m³ at an industrial site, while particulate phase concentrations were higher, ranging from 22.7 to 39.4 pg/m³ and 37.4 to 96.3 pg/m³, respectively. aaqr.org The association with fine particles can facilitate the long-range atmospheric transport of these compounds. gnest.org

| Location | Site Type | Concentration (pg/m³) (Gas + Particle) |

|---|---|---|

| Florence, Italy | Urban | 42.8 ± 7.8 |

| Florence, Italy | Industrial | 89.0 ± 21.1 |

| Izmir, Turkey | Industrial (Summer) | 149 |

| Izmir, Turkey | Industrial (Winter) | 81 |

| Thessaloniki, Greece | Industrial (Cold Season) | 43.1 |

| Thessaloniki, Greece | Industrial (Warm Season) | 44.9 |

Aquatic System Contamination (Water, Sediment)

In aquatic environments, OctaBDE is sparingly soluble in water and has a high affinity for particulate matter. ospar.orgnih.gov Consequently, it tends to partition from the water column to sediment, which acts as a major reservoir for these compounds. nih.govnih.gov High levels of PBDEs have been detected in sediments from river estuaries, with concentrations decreasing with distance from the shore. nih.gov

While OctaBDE was not detected in water samples in Japan in the late 1980s (with detection limits of 0.07-0.1 µg/L), more recent studies have consistently found PBDEs in aquatic sediments globally. nih.gov The strong binding to sediment means that PBDEs are not very mobile in the aquatic environment and are unlikely to volatilize from the water phase. ospar.org The contamination of sediments poses a risk to benthic organisms and can lead to the bioaccumulation of these compounds in aquatic food webs. ospar.org

| Location | ΣPBDE Concentration (ng/g dw) |

|---|---|

| Paranoá Lake, Brazil (Dry Season) | 0.11 - 1.06 |

| Thane Creek, Mumbai, India | 0.38 - 5.60 |

| Niagara River, USA/Canada | Similar to Paranoá Lake |

| Lake Victoria, Uganda | 0.61 (during dry season) |

Terrestrial System Contamination (Soil)

Similar to aquatic sediments, soil is a significant sink for OctaBDE in terrestrial environments. acs.org Its high octanol-water partition coefficient suggests that it is expected to be immobile in soil. nih.gov Sources of soil contamination include atmospheric deposition and the application of sewage sludge or biosolids to agricultural land. acs.org

Concentrations of PBDEs in soil vary depending on proximity to sources. For example, soil concentrations as high as 76 µg/kg have been measured near foam production facilities that use PBDEs as flame retardants. acs.org In a study across five Asian countries, total PBDE concentrations in soil were highest at industrial and e-waste recycling sites, followed by urban and then rural sites. researchgate.net The persistence of OctaBDE in soil raises concerns about potential uptake by plants and subsequent entry into the terrestrial food chain. acs.org

| Location/Site Type | ΣPBDE Concentration |

|---|---|

| Taiyuan, China (Industrial Site) | 0.017 ng/g |

| Near Foam Production Facilities | Up to 76 µg/kg |

| Asian Countries (General Trend) | Industrial/E-waste > Urban > Rural |

Occurrence in Biota (Fauna and Flora)

Octabromodiphenyl ether, a persistent organic pollutant, has been detected in a wide array of living organisms globally, a testament to its environmental persistence and potential for bioaccumulation. The presence of OctaBDE congeners in both animal and plant life underscores its widespread distribution across various ecosystems.

Fauna:

The bioaccumulation of OctaBDE is particularly evident in the fatty tissues of animals, leading to its detection in species across different trophic levels. Marine mammals, birds, and fish, in particular, have been subjects of extensive monitoring.

Marine Mammals: Various studies have documented the presence of OctaBDE congeners in marine mammals. For instance, concentrations of summed PBDE congeners, including those found in commercial OctaBDE mixtures, have been reported in the blubber of harbour porpoises from England and Wales, with levels reaching up to 6900 µg/kg wet weight. researchgate.net The congener profile in these animals often reflects exposure to commercial flame retardant mixtures. researchgate.net

Birds: Avian species, especially those at the top of aquatic food webs, have shown significant levels of OctaBDE. In a study of herring gull eggs from the Laurentian Great Lakes between 1982 and 2006, ΣoctaBDE concentrations constituted up to 2.2% of the total PBDEs, with concentrations ranging from 4.5 to 20 ng/g wet weight in 2006. acs.org The presence of these compounds in eggs indicates maternal transfer and potential impacts on reproductive success. Temporal trend studies in guillemot eggs from Sweden have shown increasing concentrations of PBDEs from 1969 to the late 1990s, followed by a leveling off. nih.gov

Fish: Fish serve as a significant pathway for the transfer of OctaBDE through the aquatic food web. Studies have shown that predatory fish can accumulate these compounds, which are then transferred to higher-level predators, including marine mammals. nih.gov The congener patterns in fish can sometimes indicate metabolic transformation of the parent compounds. nih.gov

Terrestrial Mammals: Terrestrial ecosystems also show evidence of OctaBDE contamination. A study in Norway detected PBDEs in the livers of various terrestrial herbivores such as moose, grouse, and roe deer, with levels up to 9.4 ng/g lipid weight. nih.gov The top predator in this ecosystem, the lynx, exhibited median PBDE concentrations an order of magnitude higher than the herbivores, demonstrating biomagnification. nih.gov

Interactive Data Table: this compound Congener Concentrations in Various Fauna

| Species | Tissue | Location | Predominant Congeners | Concentration Range |

| Harbour Porpoise | Blubber | England and Wales | BDE-47, BDE-99, BDE-100 | Not Detected to 6900 µg/kg wet weight |

| Herring Gull | Eggs | Laurentian Great Lakes | BDE-47, BDE-99, BDE-100 | 4.5 - 20 ng/g wet weight (2006) |

| Terrestrial Herbivores (Moose, Grouse, Roe Deer) | Liver | Norway | BDE-47, BDE-99 | <0.5 - 9.4 ng/g lipid weight |

| Lynx | Liver | Norway | BDE-153 | ~10x higher than herbivores |

| Eurasian Otter | Liver | Britain (2010) | Various PBDEs | 0.317 - 104.5 ng/g wet weight |

Flora:

The occurrence of this compound in flora is less documented than in fauna, but evidence suggests that plants can accumulate these compounds from the environment.

Mosses and Algae: Mosses, often used as bioindicators for atmospheric pollution, have been shown to accumulate PBDEs. nih.gov A study in Norway found a general decline in PBDE levels in mosses towards the northern parts of the country, suggesting a correlation with atmospheric deposition from more industrialized areas. nih.gov Similarly, various PBDE congeners, including those found in OctaBDE, have been detected in algae. ucc.edu.gh A study on marine algae found concentrations of certain hydroxylated and methoxylated PBDEs, which can be derivatives of the parent compounds. nih.gov

Terrestrial Plants: Research on the uptake of PBDEs by terrestrial plants indicates that it can occur through both atmospheric deposition onto foliar surfaces and root uptake from contaminated soil. researchgate.net However, the uptake through roots is considered less significant for higher brominated congeners like those in OctaBDE due to their high molecular weight and lipophilicity. researchgate.net Studies on zucchini and radish have demonstrated the ability of these plants to accumulate penta-BDEs from the soil. acs.org

Interactive Data Table: Polybrominated Diphenyl Ether (PBDE) Concentrations in Flora

| Plant Type | Environment | Location | Key Findings |

| Moss | Terrestrial | Norway | Levels decline towards northern regions, indicating atmospheric transport. |

| Algae | Marine | Various | Accumulation of various PBDE congeners and their derivatives. |

| Zucchini & Radish | Terrestrial (experimental) | Laboratory | Demonstrated uptake of penta-BDEs from soil. |

| Grass | Terrestrial | Inner Mongolia, China | PBDE concentration of 87.6 pg/g dry weight. |

Temporal Trends and Long-term Monitoring Data

The environmental levels of this compound have been significantly influenced by its production history and subsequent regulatory actions. Long-term monitoring programs have been crucial in tracking these changes.

Historical Emission Trends and Environmental Levels

The commercial production of OctaBDE began in the 1970s, with its use as an additive flame retardant in plastics for electronic equipment being a primary application. wikipedia.org The annual worldwide demand for commercial OctaBDE was estimated at 3,790 tonnes in 2001. wikipedia.org Emissions into the environment occurred during manufacturing, product use, and disposal.

Environmental monitoring data from dated sediment cores and long-term wildlife studies show a clear trend of increasing PBDE concentrations from the 1970s through the 1990s. nih.gov For example, studies of guillemot eggs in Sweden and beluga whales and ringed seals in the Canadian Arctic all show a rise in PBDE levels during this period, with concentrations in temperate latitudes beginning to increase earlier than in the Arctic, consistent with production and usage patterns. nih.gov

Interactive Data Table: Historical Production and Emission Estimates of Commercial this compound

| Year | Region | Estimated Production/Demand (tonnes) | Key Emission Sources |

| 2001 | Worldwide | 3,790 (Demand) | Manufacturing, Product Use (leaching), Disposal |

| 2001 | Asia | 1,500 (Demand) | Manufacturing, Product Use (leaching), Disposal |

| 2001 | Americas | 1,500 (Demand) | Manufacturing, Product Use (leaching), Disposal |

| 2001 | Europe | 610 (Demand) | Manufacturing, Product Use (leaching), Disposal |

Current Status and Post-Regulation Changes

In response to growing concerns about the persistence, bioaccumulation, and potential toxicity of PBDEs, regulatory actions were taken in various parts of the world. In the European Union, the use of OctaBDE was banned in 2004. nih.gov In the United States, a voluntary phase-out by the main manufacturers took effect in 2004, and as of 2005, no new manufacture or import can occur without EPA evaluation. wikipedia.org Commercial OctaBDE was added to the Stockholm Convention on Persistent Organic Pollutants in 2009. wikipedia.org

Following these regulations, long-term monitoring has generally shown a decline in the concentrations of the PBDE congeners found in the commercial penta- and octa-BDE mixtures in various environmental compartments and biota.

Biota: Studies on bald eagle nestlings in Minnesota and Wisconsin, USA, from 2006 to 2017, found that the sum of nine PBDE congeners declined by 3.8% annually. nih.gov Similarly, in herring gull eggs from the Great Lakes, congeners derived from PentaBDE and OctaBDE mixtures showed rapid increases until 2000, with no increasing trend observed post-2000. acs.org However, trends can vary by region and congener. For example, a study on Indo-Pacific humpback dolphins from the Pearl River Estuary showed a significant decrease in PBDE concentrations in non-calves over the studied period. capes.gov.br

Environmental Compartments: In San Francisco Bay, concentrations of BDE-47, a major congener in the penta-BDE mixture, dropped by over one-third in sediment between 2002 and 2012. nih.gov

While the levels of many OctaBDE-related congeners are decreasing, the long lifespan of products containing these flame retardants means that they will continue to be a source of environmental contamination for years to come through leaching and disposal. nih.gov Furthermore, the degradation of higher brominated PBDEs, such as Decabromodiphenyl ether, can lead to the formation of more bioaccumulative and toxic lower brominated congeners, including those found in the commercial OctaBDE mixture.

Interactive Data Table: Post-Regulation Trends of PBDEs (including OctaBDE congeners)

| Species/Matrix | Location | Period | Observed Trend |

| Bald Eagle Nestlings (Plasma) | Minnesota & Wisconsin, USA | 2006-2017 | -3.8% annual decline in ΣPBDE |

| Herring Gull Eggs | Great Lakes, USA/Canada | Post-2000 | No increasing trend for Penta/OctaBDE congeners |

| Indo-Pacific Humpback Dolphins | Pearl River Estuary | Recent | Significant decrease in non-calves |

| Sediment (BDE-47) | San Francisco Bay, USA | 2002-2012 | Over one-third decline |

Sources, Release Pathways, and Environmental Loading of Octabromodiphenyl Ether

Primary Anthropogenic Sources

The principal sources of OctaBDE in the environment are linked to its commercial production and use as an additive flame retardant.

Commercial OctaBDE was widely used as an additive flame retardant in various polymers to meet fire safety standards. pops.intmst.dk As an additive flame retardant, it is physically mixed with the polymer rather than chemically bound, which allows it to potentially diffuse out of the material over time. pops.intpops.int The primary application of commercial OctaBDE was in the plastics industry, particularly for the housings of electronic and office equipment. pops.intpops.int

The main polymer in which commercial OctaBDE was used is acrylonitrile-butadiene-styrene (ABS), accounting for approximately 70-95% of its global use. pops.intpops.intpops.int In ABS plastics, the loading of commercial OctaBDE typically ranged from 12% to 18% by weight. pops.intpops.int Other minor polymer applications included high-impact polystyrene (HIPS), polybutylene terephthalate (PBT), and polyamides, with typical loadings of 12% to 15% by weight. pops.intwikipedia.org

Commercial OctaBDE is not a single compound but a mixture of different PBDE congeners. The composition can vary, but it is predominantly composed of hepta- and octabromodiphenyl ethers. wikipedia.org For instance, the commercial mixture DE-79 was found to contain significant amounts of HexaBDE, HeptaBDE, OctaBDE, and NonaBDE congeners. pops.int Another formulation, Bromkal 79-8DE, was surprisingly found to contain a large quantity of DecaBDE. pops.int

| PBDE Congener Group | DE-79 (% by weight) | Bromkal 79-8DE (% by weight) |

|---|---|---|

| Hexabromodiphenyl ether (HexaBDE) | 8.7 | - |

| Heptabromodiphenyl ether (HeptaBDE) | 42 | 13 |

| Octabromodiphenyl ether (OctaBDE) | 36.9 | 21.7 |

| Nonabromodiphenyl ether (NonaBDE) | 11.5 | 18.9 |

| Decabromodiphenyl ether (DecaBDE) | - | 50 |

The industrial production of commercial OctaBDE and its use in manufacturing processes have been significant sources of its release into the environment. wikipedia.orgnih.gov Releases can occur during the manufacturing of the flame retardant itself and during the process of incorporating it into polymers. wikipedia.org

The estimated annual worldwide production of commercial OctaBDE was 6,000 tonnes in 1994, which decreased to 3,800 tonnes by 2001. pops.int Production was historically located in regions including the European Union, the United States, and the Pacific Rim; however, it was phased out in these areas by 2004. pops.intwikipedia.org There is no information to suggest that it is being produced in developing countries. wikipedia.org In the EU, two producers were reported in 1994, but both ceased production by 1998. pops.int Despite the cessation of production, emissions from products containing OctaBDE that are still in use or in the waste stream continue to be a source of environmental loading. pops.int

Diffuse Release Mechanisms

OctaBDE is released into the environment from products during their service life and after disposal through various diffuse mechanisms.

A primary mechanism for the release of OctaBDE from consumer and commercial products is through volatilization and particulate losses. pops.int Because OctaBDE is an additive flame retardant, it is not chemically bound to the polymer matrix and can slowly diffuse out and be released into the surrounding environment, such as indoor air and dust. pops.intpops.int

It has been estimated that the volatile loss of commercial OctaBDE over a ten-year product lifetime is approximately 0.54% of its content, while particulate loss is estimated at 2%. pops.int These releases from in-use products contribute to the presence of OctaBDE in industrial and urban soil, dust, air, and surface water. pops.int The total emission of commercial OctaBDE to the environment is thought to be dominated by these volatile and particulate losses from polymers throughout their service life. pops.intpops.int

Leaching from materials and waste streams, particularly in landfills, is another significant pathway for the environmental release of OctaBDE. nih.gov When products containing OctaBDE, such as electronic waste and treated fabrics, are disposed of in landfills, the compound can leach into the surrounding environment. nih.govbirmingham.ac.uk

Studies simulating landfill conditions have shown that PBDEs, including congeners found in commercial OctaBDE, can leach from electronic waste. nih.gov The presence of organic matter in landfill leachate can enhance the leaching of these hydrophobic compounds. birmingham.ac.uk The disposal of products containing OctaBDE in a manner that does not ensure containment can lead to the contamination of soil and groundwater. nih.gov

| Release Mechanism | Estimated Loss over 10-year Lifetime (% of content) | Primary Receiving Environmental Compartment |

|---|---|---|

| Volatile Loss | 0.54% | Air |

| Particulate Loss | 2% | Soil and Dust |

| Leaching | Variable | Soil and Water |

Secondary Formation Pathways

In addition to direct releases, some components of commercial OctaBDE can be formed in the environment through the degradation of other PBDEs. The debromination of higher brominated diphenyl ethers, such as decabromodiphenyl ether (DecaBDE), can lead to the formation of less brominated congeners, including those found in the commercial OctaBDE mixture. pops.intpops.int This process can occur through photolysis, anaerobic degradation, and metabolism in biota. wikipedia.org This secondary formation is a concern because the resulting lower brominated PBDEs may have higher toxicity and bioaccumulation potential. wikipedia.org Therefore, control measures addressing DecaBDE are also relevant to mitigating the environmental presence of OctaBDE congeners. pops.int

Waste Management and Disposal as Environmental Sources

Waste management facilities, including landfills and wastewater treatment plants, are significant sources of OctaBDE release into the environment.

Products containing OctaBDE, such as electronic equipment and furniture, are frequently disposed of in landfills. vista-analytical.com Since PBDEs are not chemically bound to the materials they are used in, they can leach out over time. epa.govnih.gov Landfill leachate, the liquid that passes through the waste, can become contaminated with OctaBDE and other PBDEs. vista-analytical.comepa.govmdpi.com This contaminated leachate poses a threat to groundwater and surface water if not properly contained and treated. qub.ac.uk

Studies have detected PBDEs in landfill leachate, indicating the potential for significant transfer from electronic waste. vista-analytical.com The concentration of these compounds in leachate can be influenced by factors such as the age of the waste, with higher levels found in leachate corresponding to periods of high PBDE use in manufacturing. vista-analytical.com Laboratory experiments simulating landfill conditions have shown that DecaBDE can leach from fabrics, a process influenced by the waste-to-leachate ratio and the presence of dissolved organic matter. researchgate.net

Wastewater treatment plants (WWTPs) receive PBDEs from various sources, including household wastewater and industrial discharges. Due to their hydrophobic nature, PBDEs, including OctaBDE, tend to adsorb to sludge particles during the wastewater treatment process. osti.govoaepublish.com While this removes a significant portion of PBDEs from the effluent water, it concentrates them in the sewage sludge. osti.govvliz.be

Effluents from WWTPs can still contain dissolved and particle-bound PBDEs, which are then released into receiving water bodies. osti.govoaepublish.com The application of treated sludge, or biosolids, as fertilizer on agricultural land is another major pathway for the introduction of OctaBDE into the terrestrial environment. osti.govenvironment-agency.gov.uk Once in the soil, these compounds can persist and potentially enter the food chain. environment-agency.gov.uk

PBDE Concentrations in Wastewater Treatment Plant Samples

| Sample Type | Location | Predominant Congeners | Concentration Range | Citation |

|---|---|---|---|---|

| Primary Sludge | 15 WWTPs in Canada | BDE-209, -99, -47 | 230–82,000 ng/g | nih.gov |

| Waste Biological Sludge | 15 WWTPs in Canada | BDE-209, -99, -47 | 530–8,800 ng/g | nih.gov |

| Treated Biosolids | 15 WWTPs in Canada | BDE-209, -99, -47 | 420–6,000 ng/g | nih.gov |

| Sewage Sludge | 16 sites in Switzerland | Not specified | 7.9–34 µg/kg dry matter | nih.gov |

Environmental Fate and Mechanistic Transformations of Octabromodiphenyl Ether

Environmental Persistence Assessment

The environmental persistence of a chemical is a key factor in determining its potential for long-term ecological impact. For OctaBDE, this persistence is characterized by its resistance to breakdown under various environmental conditions.

Studies on polybrominated diphenyl ethers (PBDEs) have generally indicated that congeners with a higher number of bromine atoms, such as OctaBDE, are resistant to aerobic biodegradation. While some research has shown that complex bacterial communities can degrade Decabromodiphenyl ether (BDE-209) under aerobic conditions, the process is often slow and incomplete, with debromination being a key step nih.govproquest.comnih.gov. The degradation of lower brominated diphenyl ethers is also known to be slow under aerobic conditions iwaponline.com. Based on tests with less brominated diphenyl ethers, OctaBDE is not expected to readily biodegrade in the environment under aerobic conditions nih.gov.

OctaBDE is found in various environmental compartments, including air, water, soil, sediment, sludge, and dust wikipedia.org. Its physicochemical properties, such as low water solubility and a high octanol-water partition coefficient, contribute to its partitioning into solid matrices. In soil, OctaBDE is expected to be immobile due to its high estimated organic carbon-water partition coefficient (Koc) nih.gov. This strong adsorption to soil and sediment particles limits its mobility but also contributes to its long-term persistence in these environments researchgate.net. Volatilization from moist or dry soil surfaces is not considered a significant fate process nih.gov. The stability of PBDEs in soil is a critical factor in their environmental persistence, with sequestration by soil components playing a significant role nih.gov.

Degradation Pathways and Reaction Kinetics

Despite its general persistence, OctaBDE can undergo transformation through several abiotic and biotic pathways. These degradation processes are crucial in determining the ultimate fate and potential toxicity of this compound and its transformation products.

Photolysis, or degradation by sunlight, is a significant abiotic pathway for the transformation of highly brominated PBDEs in the environment wikipedia.orgnih.gov. While direct studies on OctaBDE photolysis are limited, extensive research on Decabromodiphenyl ether (BDE-209) has shown that it undergoes photolytic debromination to form lower brominated congeners, including various octa-, nona-, hepta-, and hexa-BDEs oup.comproquest.comoup.com. This process has been observed in various media, including solvent/water mixtures, sediments, soil, and house dust nih.govoup.comproquest.comoup.com.

The pseudo-first-order degradation rates for BDE-209 in house dust have been reported to be in the range of 1.7 × 10⁻³ to 2.3 × 10⁻³ per hour oup.comproquest.com. The half-life of BDE-209 can vary significantly depending on the environmental matrix, from minutes in solvents to thousands of hours on mineral surfaces proquest.comoup.com. The formation of specific OctaBDE congeners, such as BDE-196, BDE-197, BDE-201, BDE-202, and BDE-203/200, has been documented during the photolysis of BDE-209 oup.comproquest.com.

Photolytic Degradation of Decabromodiphenyl Ether (BDE-209) Leading to OctaBDE Formation

| Matrix | Light Source | Observed Products | Pseudo-First-Order Degradation Rate (k) (h⁻¹) | Reference |

|---|---|---|---|---|

| Spiked House Dust | Sunlight | Nona-BDEs (BDE-206, BDE-207, BDE-208), Octa-BDEs (BDE-196, BDE-197, BDE-201, BDE-202, BDE-203/200) | 2.3 × 10⁻³ | oup.comproquest.com |

| Natural House Dust | Sunlight | Nona-BDEs, Octa-BDEs | 1.7 × 10⁻³ | oup.comproquest.com |

| Aqueous Environment (with TiO₂) | UV Irradiation | Nona-BDE, Octa-BDE (as impurities in commercial BDE-209) | - | amazonaws.com |

Under anaerobic conditions, such as those found in sediments and sewage sludge, microbial reductive debromination is a key transformation pathway for OctaBDE wikipedia.orgberkeley.edu. This process involves the sequential removal of bromine atoms, leading to the formation of less brominated and potentially more toxic PBDE congeners nih.gov.

Several studies have demonstrated the anaerobic debromination of OctaBDE mixtures by various microbial consortia. For instance, Dehalococcoides ethenogenes 195 has been shown to debrominate an OctaBDE mixture, producing hepta- through penta-BDE congeners within six months berkeley.edu. Similarly, microcosms established with soils and sediments have shown the potential for debromination of an Octa-BDE mixture, particularly in the presence of a cosubstrate like trichloroethene (TCE) nih.gov. The debromination of highly brominated PBDEs is generally a slow process, with transformation rates often in the nanomolar range over several months frontiersin.orgnih.govacs.org.

The debromination of DecaBDE under anaerobic conditions also leads to the formation of OctaBDEs. Studies with anaerobic sewage sludge have shown the formation of two nonabromodiphenyl ether and six octabromodiphenyl ether congeners from BDE-209 nih.govresearchgate.net. The debromination primarily occurs at the para and meta positions nih.govresearchgate.net.

Anaerobic Biotransformation of this compound

| Microorganism/Inoculum | Substrate | Observed Products | Incubation Time | Reference |

|---|---|---|---|---|

| Dehalococcoides ethenogenes 195 | Octa-BDE mixture | Hepta- through Penta-BDE congeners | 6 months | berkeley.edu |

| Soil and Sediment Microcosms | Octa-BDE mixture with TCE | Debromination occurred in 20 of 28 locations | - | nih.gov |

| Anaerobic Sewage Sludge | Deca-BDE (BDE-209) | Nona-BDEs, Octa-BDEs | 238 days | nih.govresearchgate.net |

| D. mccartyi-containing microbial consortia | Octa-BDE mixture with TCE | Hepta- to Di-BDEs | 6 months | frontiersin.orgnih.gov |

In various organisms, particularly fish, OctaBDE can undergo metabolic transformation, primarily through reductive debromination nih.gov. This process is significant as it can lead to the formation of more bioaccumulative and potentially more toxic lower brominated PBDEs wikipedia.org.

Studies in fish have shown that the metabolism of PBDEs occurs mainly via reductive debromination, with the liver being a major site for this transformation nih.gov. For example, juvenile carp exposed to BDE-209 in their diet showed no net accumulation of the parent compound but did accumulate several debrominated metabolites, including penta- to octa-BDEs nih.govacs.org. The specific congeners formed can depend on the fish species and the enzymes involved. There is evidence suggesting a role for iodothyronine deiodinase enzymes in catalyzing PBDE debromination in fish nih.gov.

In mammals, evidence from human and animal studies indicates that components of commercial OctaBDE can be absorbed and distributed in the body, particularly in adipose tissue nih.gov. While detailed metabolic pathways in humans are still under investigation, in vitro studies with human hepatocytes have shown the metabolism of other PBDE congeners, suggesting that the human liver has the capacity to metabolize these compounds researchgate.net. Animal studies have also indicated that oral administration of BDE-209 to rats results in the formation of hepta-, octa-, and nona-brominated diphenyl ether metabolites oup.com.

Environmental Partitioning Dynamics

The environmental distribution and ultimate fate of this compound (OctaBDE) are governed by its physicochemical properties, which dictate how it partitions between different environmental compartments such as air, water, soil, and sediment. As a compound with a high degree of bromination, OctaBDE possesses low vapor pressure and low water solubility, leading to a strong affinity for particulate matter and organic carbon.

Air-Particle Partitioning

Models based on the octanol-air partition coefficient (KOA) are used to predict the partitioning behavior of polybrominated diphenyl ethers (PBDEs) gdut.edu.cnaaqr.org. Research indicates that for highly brominated congeners like those found in the commercial OctaBDE mixture, the vast majority of the compound will be adsorbed to atmospheric particles researchgate.net. For instance, illustrative calculations for PBDE-183, a heptabromodiphenyl ether and a major component of the commercial OctaBDE mixture, predicted that 85% would be found on aerosols at 25°C researchgate.net. Studies comparing different models have found that while the Junge-Pankow model can overestimate particulate sorption, KOA-based models provide a better fit for PBDE data aaqr.org. This strong association with particles means that its primary removal mechanism from the atmosphere is through wet or dry deposition nih.gov.

Table 1: Physicochemical Properties Influencing Air Partitioning of this compound

| Property | Value | Significance for Air-Particle Partitioning |

|---|---|---|

| Vapor Pressure | 1.3 x 10⁻⁹ mm Hg (at 25°C) nih.gov | Extremely low value indicates the compound is not volatile and will predominantly adsorb to airborne particles rather than exist in the gas phase. |

| Octanol-Air Partition Coefficient (KOA) | High (Log KOA for PBDE-183 is >11) researchgate.net | A high KOA value signifies a strong preference for the condensed phase (particles) over the gas phase, confirming its particle-bound nature in the atmosphere. |

Water-Sediment Partitioning

In aquatic environments, this compound demonstrates a strong tendency to partition from the water column to sediment due to its hydrophobic nature. This behavior is quantified by the organic carbon-normalized partition coefficient (Koc). The partitioning process is primarily driven by the compound's high octanol-water partition coefficient (Kow) and the organic carbon content of the sediment nih.gov.

Studies in aquatic systems have shown that highly brominated diphenyl ethers are predominantly found in the particulate phase. For example, in the New York/New Jersey Harbor, the decabromodiphenyl ether congener (BDE-209), which is a component of the commercial OctaBDE mixture, constituted 85% of the total BDEs measured in the particle phase nih.gov. Calculated Koc values for various BDEs show a strong correlation with their respective Kow values, confirming that sorption to organic matter is the key partitioning mechanism nih.gov. The high affinity of OctaBDE for solids means that sediments are a major sink for this compound in aquatic ecosystems. Sorption to colloids and suspended particulate matter is also an important process affecting its distribution in the water column nih.govresearchgate.net.

Table 2: Partition Coefficients for BDEs in Aquatic Systems

| Coefficient | Description | Significance for Water-Sediment Partitioning |

|---|---|---|

| Octanol-Water Partition Coefficient (Log Kow) | Ranges from 8.35 to 8.90 nih.gov | Indicates very high hydrophobicity and a strong tendency to move from water to organic phases like sediment. |

| Organic Carbon-Water Partition Coefficient (Koc) | Strongly correlated with Kow nih.gov | A high Koc value signifies strong binding to the organic carbon fraction of sediment and suspended particles, leading to accumulation in sediment beds. |

Soil-Water Partitioning

Similar to its behavior in aquatic sediments, this compound is expected to be largely immobile in soil environments. The soil-water partition coefficient (Koc) is the key parameter used to predict the mobility of organic chemicals in soil epa.govladwp.com. A high Koc value indicates that the chemical will be strongly adsorbed to the organic matter in soil particles and will not readily leach into groundwater.

Using structure estimation methods, the Koc of this compound has been estimated to be 99,000 nih.gov. According to classification schemes based on Koc values, this high value suggests that this compound is expected to be immobile in soil nih.gov. Consequently, it is not expected to volatilize from soil surfaces or migrate significantly downward through the soil profile into underlying water sources. Instead, it is likely to persist in the upper soil layers, bound to organic matter.

Table 3: Soil-Water Partitioning Data for this compound

| Parameter | Estimated Value | Implication for Soil Mobility |

|---|

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 99,000 nih.gov | This very high value indicates strong adsorption to soil organic matter, resulting in very low mobility and a low potential for leaching into groundwater. |

Bioaccumulation, Bioconcentration, and Trophic Magnification of Octabromodiphenyl Ether and Its Congeners

Bioaccumulation Potential in Organisms

The bioaccumulation of a substance refers to its net uptake by an organism from all environmental sources, including water, sediment, and food. For OctaBDE, this potential is a complex interplay of its physicochemical properties and the physiological and ecological traits of the organism. While the commercial OctaBDE product is a mixture, its constituent polybrominated diphenyl ether (PBDE) congeners, primarily hepta- and octabromodiphenyl ethers, exhibit distinct bioaccumulation behaviors. wikipedia.org In the environment, OctaBDE can undergo debromination through processes like photolysis and anaerobic degradation, as well as metabolism within organisms. wikipedia.org This transformation can lead to the formation of PBDEs with fewer bromine atoms, which may possess a higher potential for bioaccumulation and toxicity. wikipedia.org

Lipophilicity, the tendency of a chemical to dissolve in fats, oils, and lipids, is a key determinant of its bioaccumulation potential. It is often quantified by the octanol-water partition coefficient (Kow). Highly lipophilic compounds are more likely to be stored in the fatty tissues of organisms. ornl.gov The high log Kow values of many PBDE congeners, often exceeding 5, suggest a strong potential for bioaccumulation. ornl.gov However, the relationship is not always linear. For PBDEs, studies have shown a parabolic relationship between the biota-sediment accumulation factor (BSAF) and log Kow. acs.orgnih.gov BSAFs tend to increase with log Kow up to a certain point (around 10^7), after which they decline for congeners with higher log Kow values, such as decabromodiphenyl ether (BDE-209). acs.orgnih.gov This decline is often attributed to factors like reduced membrane permeability and bioavailability due to very low water solubility and large molecular size.

The accumulation of OctaBDE and its congeners varies significantly among different species, influenced by factors such as diet, habitat, metabolic capacity, and trophic position. For instance, studies on marine mussels have provided insights into the bioaccumulation of various PBDE congeners. acs.orgnih.gov In fish, the detoxification process for these compounds can differ depending on the species and the specific congener. The metabolism of PBDEs in fish liver cells, for example, is mediated by cytochrome P450 enzymes and can result in the formation of hydroxylated metabolites. nih.gov Some fish species have been shown to metabolically debrominate higher brominated PBDEs to lower brominated forms. For example, BDE-183, a heptabromodiphenyl ether found in commercial OctaBDE, can be debrominated to the hexabrominated congener BDE-154. canada.ca This metabolic capability can significantly alter the congener profile found in an organism compared to its environment.

Biota-Sediment Accumulation Factors (BSAF) in Benthic Environments

The biota-sediment accumulation factor (BSAF) is used to describe the partitioning of a chemical between sediment and a benthic organism. It is the ratio of the lipid-normalized concentration of the chemical in the organism to the organic carbon-normalized concentration in the sediment. ornl.govdren.mil This metric is particularly relevant for benthic invertebrates that are in direct contact with and often ingest sediment. ornl.gov

Research on marine mussels has shown that BSAF values for PBDEs can be 2- to 3-fold higher than those for polychlorinated biphenyls (PCBs) with a similar Kow, suggesting that some PBDE congeners may be more bioaccumulative from sediment than PCBs. acs.orgnih.gov The relationship between BSAF and log Kow for PBDEs in mussels is parabolic, with BSAFs for congeners with log Kow values below 10^5.5 ranging from 1 to 3. acs.orgnih.gov The values increase for congeners with a log Kow around 10^7, reaching maximums of approximately 30 to 100, and then decline for congeners with higher log Kow values. acs.orgnih.gov

| log Kow | BSAF Range |

|---|---|

| < 105.5 | 1 - 3 |

| ~ 107 | 30 - 100 |

| > 107 (e.g., BDE-209) | ~ 1 |

Trophic Transfer and Food Web Magnification (TMF)

Trophic magnification, or biomagnification, is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. The trophic magnification factor (TMF) is a measure of this increase and is calculated from the slope of the regression between the log-transformed contaminant concentration and the trophic level of organisms in a food web. nih.gov A TMF greater than 1 indicates that the chemical is biomagnifying. nih.gov TMFs are considered a more reliable indicator of biomagnification potential in real-world ecosystems than BCFs, as they integrate all exposure routes. nih.gov

The TMF can be influenced by various factors, including the characteristics of the ecosystem and the ecology of the organisms within it. nih.gov For PBDEs, lower brominated congeners, such as those found in penta- and octa-BDE commercial mixtures, are particularly prone to biomagnification. researchgate.net

Studies in aquatic food webs have provided evidence for the trophic magnification of some PBDE congeners. For example, in an estuarine food web in the Ariake Sea, Japan, the TMF for the sum of 28 PBDE congeners was 1.17, with TMFs for individual congeners ranging from 0.46 to 1.66. nih.gov In a coastal marine food web in Tokyo Bay, biomagnification was observed for several PBDE congeners, including BDE-47, BDE-99, BDE-100, BDE-153, and BDE-154, as indicated by a positive correlation between their concentrations and the nitrogen stable isotope ratio (δ15N), a measure of trophic level. researchgate.net However, other congeners showed no or a negative correlation, suggesting they may be subject to biotransformation. researchgate.net Generally, it appears that PBDEs are less biomagnified than PCBs. researchgate.net

The variability in TMFs across different studies highlights the importance of considering the specific ecosystem and food web structure when assessing the biomagnification potential of OctaBDE and its congeners. nih.gov

Assessment in Terrestrial Food Chains

The bioaccumulation and trophic magnification of octabromodiphenyl ether (OctaBDE) and its constituent congeners have been a subject of investigation in various terrestrial food chains. Studies have demonstrated that polybrominated diphenyl ethers (PBDEs), including those originating from commercial OctaBDE mixtures, can accumulate in terrestrial organisms and magnify up the food web.

Research conducted in a terrestrial food web in an urban environment demonstrated that legacy persistent organic pollutants (POPs), including PBDEs, biomagnify. The trophic magnification factors (TMFs) in this terrestrial food web ranged from 1.2 to 15, indicating that the majority of these POPs are biomagnifying. epa.gov The study found a statistically significant relationship between the TMFs of the legacy POPs and both the logarithm of the octanol-air (log KOA) and octanol-water partition (log KOW) coefficients. epa.gov Specifically, POPs with a log KOA >6 or a log KOW >5 showed a potential for biomagnification in this terrestrial food web. epa.gov

In another study focusing on three small terrestrial food chains, lipid-normalized, whole-body biomagnification factors for major PBDE congeners ranged from 0.5 to 5.2. The highest biomagnification factors were observed for BDE-47 and BDE-153. dntb.gov.ua The composition of PBDE congeners in biota often differs from that of the commercial mixtures, suggesting that congener-specific bioaccumulation and biotransformation processes are occurring. For instance, in peregrine falcons from California, an unusual profile of hepta-, octa-, and nonabrominated diphenyl ethers was observed, providing evidence for the biological debromination of BDE-209. researchgate.net

The following table illustrates the typical congener composition of a commercial OctaBDE mixture (DE-79) compared to the congener profile found in the eggs of peregrine falcons, highlighting the differences that arise from environmental and biological processing.

| PBDE Congener | DE-79 Technical Mixture (% by weight) | Peregrine Falcon Eggs (Relative Abundance) |

| Hepta-BDEs | ~44% | Present |

| Octa-BDEs | ~31-35% | Present |

| Nona-BDEs | ~10% | Enriched relative to commercial mixtures |

| BDE-209 | ~0.5% | Detected at significant levels |

| BDE-207 | Minor component | Major nona-BDE congener |

| BDE-206 | Minor component | Minor nona-BDE congener |

| BDE-202 | Not reported in commercial mixtures | Present |

| Unidentified Hepta-BDE | Not reported in commercial mixtures | Present |

This table is illustrative and compiled from multiple sources describing general compositions and findings.

Influence of Debromination on Trophic Dynamics

The environmental fate of OctaBDE is significantly influenced by debromination, a process that can alter the congener profile and, consequently, the trophic dynamics of these compounds. Anaerobic microbial communities in soils and sediments play a crucial role in the reductive debromination of highly brominated diphenyl ethers. nih.govnih.gov

Studies using microcosms established with soils and sediments have shown that commercial OctaBDE mixtures, which consist of hexa- to nona-BDEs, can be debrominated to less-brominated congeners. nih.govnih.govasm.org This process is significant because the lower-brominated PBDEs, such as tetra- and penta-BDEs, are considered to be more toxic and bioavailable than the higher-brominated congeners. nih.govnih.govberkeley.eduacs.org

The debromination process can be influenced by the presence of co-substrates. For instance, debromination of an OctaBDE mixture was observed in microcosms where it was dissolved in trichloroethene (TCE), a potential co-substrate that can stimulate the process. nih.govnih.gov However, debromination also occurred, albeit generally less extensively, when the OctaBDE mixture was dissolved in the more inert solvent nonane, suggesting that some microbes may be capable of utilizing the debromination of OctaBDE for energy. nih.govnih.gov

The products of this microbial debromination are varied, ranging from hexa- to mono-BDEs. nih.govnih.gov Notably, in some studies, the more toxic tetra-BDEs accounted for as much as 50% of the total debromination products. nih.govnih.gov The formation of these lower-brominated congeners through debromination can lead to an increased risk of bioaccumulation and trophic magnification, as these smaller molecules are more readily taken up by organisms.

The following table summarizes the debromination products observed in laboratory studies of anaerobic microbial degradation of an OctaBDE mixture.

| Parent Compound Class | Observed Debromination Products |

| Nona-BDEs | Octa-, Hepta-, Hexa-, Penta-, Tetra-, Tri-, Di-, and Mono-BDEs |

| Octa-BDEs | Hepta-, Hexa-, Penta-, Tetra-, Tri-, Di-, and Mono-BDEs |

| Hepta-BDEs | Hexa-, Penta-, Tetra-, Tri-, Di-, and Mono-BDEs |

| Hexa-BDEs | Penta-, Tetra-, Tri-, Di-, and Mono-BDEs |

This table represents a summary of potential debromination pathways and products as identified in scientific literature.

Congener-Specific Bioaccumulation and Biotransformation Dynamics

The bioaccumulation and biotransformation of PBDEs are highly dependent on the specific congener. The various congeners present in the commercial OctaBDE mixture exhibit different behaviors in terms of their uptake, metabolism, and retention in organisms.

Generally, lower-brominated PBDEs are more readily bioaccumulated than their higher-brominated counterparts. However, the biotransformation of higher-brominated congeners can lead to the in-vivo formation of these more bioaccumulative forms. For example, there is evidence that fish can debrominate BDE-209, the main congener in the DecaBDE mixture but also present in some OctaBDE formulations, into potentially more toxic congeners. nih.govresearchgate.net

Studies on juvenile lake whitefish fed with BDE-209 showed that it was debrominated into lower PBDE congeners, with BDE-206 being a major metabolite. nih.gov The distribution of congeners in the fish tissues was different from that in their diet, indicating differential absorption and metabolism. nih.gov

In avian species, such as the American kestrel, the retention of PBDE congeners varies. A study on juvenile kestrels showed that the retention of BDE-47 was similar to that of readily cleared PCBs, while other congeners like BDE-99, BDE-100, and BDE-153 were more persistent. nih.gov The estimated half-lives for these PBDEs in juvenile kestrels ranged from 5.6 to 44.7 days. nih.gov

The congener profiles of PBDEs found in wildlife often differ significantly from those in the commercial technical mixtures, providing strong evidence for in-vivo biotransformation. The presence of congeners in biota that are not major components of the commercial mixtures, and the altered ratios of other congeners, point towards metabolic processes such as debromination.

The following table provides a comparative overview of the congener-specific dynamics for several key PBDEs associated with OctaBDE.

| PBDE Congener | Bioaccumulation Potential | Biotransformation | Key Findings |

| BDE-209 (DecaBDE) | Lower than less brominated congeners | Can be debrominated to lower brominated congeners in fish and birds. researchgate.netnih.govresearchgate.net | Metabolites such as BDE-206, -207, and -208 are formed. nih.gov |

| Octa-BDEs | Moderate | Subject to microbial and in-vivo debromination. nih.govnih.govberkeley.eduacs.org | Can be transformed into more bioaccumulative hexa-, penta-, and tetra-BDEs. |

| Hepta-BDEs | Moderate | Act as intermediates in the debromination of higher BDEs. | Their presence in biota can be from direct uptake or as metabolites. |

| Hexa-BDEs (e.g., BDE-153) | High | More resistant to metabolism compared to higher BDEs. nih.gov | Tends to be one of the more persistent congeners found in wildlife. dntb.gov.uanih.gov |

| Penta-BDEs (e.g., BDE-99) | High | Can be a product of debromination and is also a component of some OctaBDE mixtures. | Shows significant biomagnification in terrestrial food chains. |

| Tetra-BDEs (e.g., BDE-47) | High | A common product of debromination and highly bioaccumulative. nih.govnih.gov | Often one of the most abundant congeners detected in biota. dntb.gov.ua |

Ecotoxicological Mechanisms and Ecological Impact Pathways of Octabromodiphenyl Ether

Mechanistic Basis of Toxicity in Aquatic Ecosystems

The toxicity of OctaBDE in aquatic ecosystems is fundamentally linked to its physicochemical properties, primarily its high hydrophobicity and lipophilicity. These characteristics lead to low water solubility and a strong tendency to adsorb to organic matter in sediment and suspended particles. nih.gov Consequently, sediments often act as the primary reservoir for OctaBDE and other PBDEs in aquatic environments.

Organisms are exposed through various pathways, including direct contact with contaminated sediment, ingestion of suspended particles, and consumption of contaminated prey. Due to its high potential for bioaccumulation, OctaBDE can biomagnify through aquatic food webs. mdpi.com Lower-brominated PBDEs, which can be formed from the degradation of OctaBDE, are often more toxic and bioaccumulative than the parent compound, posing an additional risk. wikipedia.orgpops.int

Mechanistically, the toxicity in aquatic organisms involves several pathways analogous to those observed in terrestrial animals, including endocrine disruption, oxidative stress, and neurotoxicity. For instance, studies on the related compound BDE-47 in marine organisms have shown a range of toxic effects, including impaired motility, immune damage, liver toxicity, and reproductive toxicity, driven by mechanisms like oxidative stress, DNA damage, and cellular apoptosis. mdpi.com In fish, PBDE exposure has been linked to altered antioxidant enzyme activities and the upregulation of genes associated with apoptosis. nih.gov

Mechanistic Basis of Toxicity in Terrestrial Ecosystems

In terrestrial ecosystems, soil is the main sink for OctaBDE. dntb.gov.ua Its persistence in soil is significant, and its strong adsorption to soil particles limits its mobility. nih.gov The primary exposure pathways for terrestrial organisms include direct ingestion of contaminated soil and consumption of organisms that have accumulated the compound, such as earthworms.

One significant ecological impact pathway is secondary poisoning. For example, the hexabromodiphenyl ether component present in commercial OctaBDE mixtures has been identified as a risk for secondary poisoning in species that consume earthworms. pops.int

In the soil environment, OctaBDE can undergo degradation processes. Abiotic and biotic processes, including photolysis and microbial action, can lead to the debromination of higher-brominated ethers like OctaBDE into lower-brominated, and potentially more toxic, congeners. wikipedia.org Research on the closely related decabromodiphenyl ether (BDE-209) has shown that it can have significant ecotoxicological effects on soil microbial populations and enzyme activities, altering community structures and functions. nih.gov These alterations can impact crucial soil processes like nutrient cycling.

Cellular and Molecular Mechanisms of Action

The toxicity of OctaBDE at the organismal level is underpinned by its interactions with various cellular and molecular pathways.

A primary mechanism of OctaBDE toxicity is the induction of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. ijomeh.euresearchgate.net

Lipid Peroxidation : Exposure to OctaBDE has been shown to increase the concentration of malondialdehyde (MDA) in the liver. ijomeh.eunih.gov MDA is a key indicator of lipid peroxidation, a process where ROS damage cellular membranes. ijomeh.eu

Antioxidant Depletion : Studies have demonstrated a reduction in the total antioxidant status (TAS) in the serum of rats following OctaBDE administration. ijomeh.eunih.gov

Glutathione (B108866) Homeostasis : OctaBDE affects the glutathione system, a critical component of cellular antioxidant defense. Exposure leads to increased levels of both reduced (GSH) and oxidized (GSSG) glutathione in the liver. ijomeh.eunih.gov Furthermore, an elevated activity of glutathione transferase (GST), an enzyme involved in the detoxification of xenobiotics, has been observed. nih.gov

These findings indicate that OctaBDE impairs redox homeostasis, leading to cellular damage. ijomeh.eunih.gov

Table 1: Effects of Repeated Octabromodiphenyl Ether Administration on Oxidative Stress Markers in Rats

| Parameter | Effect | Tissue/Fluid | Implication |

|---|---|---|---|

| Malondialdehyde (MDA) | Increased | Liver | Lipid Peroxidation |

| Total Antioxidant Status (TAS) | Reduced | Serum | Depletion of Antioxidants |

| Oxidized Glutathione (GSSG) | Increased | Liver | Oxidative Stress |

| Glutathione Transferase (GST) | Elevated Activity | Liver | Detoxification Response |

Data synthesized from studies on female Wistar rats exposed to OctaBDE. ijomeh.eunih.gov

OctaBDE and other PBDEs are recognized as endocrine-disrupting chemicals, with the thyroid hormone system being a principal target. wikipedia.orgresearchgate.net Thyroid hormones are crucial for normal development, particularly neurodevelopment.

The structural similarity of PBDEs to thyroid hormones allows them to interfere with this system through several mechanisms:

Receptor Interaction : PBDEs and their metabolites can bind to thyroid hormone receptors, potentially acting as agonists or antagonists and thereby disrupting the normal signaling cascade.

Transport Protein Binding : They can compete with the natural hormone thyroxine (T4) for binding sites on transport proteins like transthyretin, affecting thyroid hormone distribution and availability.

Metabolic Disruption : PBDEs can induce the activity of enzymes in the liver that are responsible for metabolizing and eliminating thyroid hormones, leading to lower circulating levels of these hormones. nih.gov

Beyond the thyroid system, PBDEs have also been shown to interact with other hormone receptors, including androgen and estrogen receptors, indicating a broad potential for endocrine disruption. nih.gov

Exposure to OctaBDE, particularly during critical developmental windows, is associated with neurobehavioral and developmental neurotoxicity. wikipedia.org The mechanisms are believed to be both indirect and direct.

Indirect Effects via Endocrine Disruption : As mentioned above, the disruption of thyroid hormone homeostasis is a major indirect mechanism. Normal thyroid hormone levels are essential for brain development, and any interference can lead to lasting deficits.

Direct Neuronal Effects : PBDEs can exert direct toxicity on neural cells. Studies on various PBDEs have shown they can perturb intracellular signaling events, including calcium homeostasis. oup.comnih.gov Disruption of calcium signaling is critical as it is a key regulator of numerous neuronal processes, including neurotransmitter release, gene expression, and synaptic plasticity. nih.gov In vitro studies using a commercial mixture containing OctaBDE (DE-79) did not show the same effects on protein kinase C (PKC) translocation or arachidonic acid release as lower-brominated mixtures, suggesting that the neurotoxic potency may vary between different PBDE congeners and mixtures. oup.comoup.com However, neuronal death caused by PBDEs has been linked to calcium overload and oxidative stress. nih.gov

Research into PBDE toxicity has revealed several other molecular pathways that may be disrupted by OctaBDE and its congeners.

Mitochondrial Dysfunction : PBDEs can interfere with mitochondrial function, leading to a decrease in ATP production, collapse of the mitochondrial membrane potential, and increased ROS production. nih.govunesp.brtandfonline.comnih.gov This mitochondrial damage can trigger apoptosis, or programmed cell death.

Apoptosis : Beyond mitochondrial pathways, PBDEs can induce apoptosis by activating caspases (key enzymes in the apoptotic process), causing DNA fragmentation, and inducing endoplasmic reticulum (ER) stress. nih.govunesp.br

Aryl Hydrocarbon Receptor (AhR) Pathway : While PBDEs are structurally similar to other pollutants that activate the AhR pathway (like some PCBs and dioxins), studies suggest that PBDEs are generally weak agonists. nih.govnih.gov Instead, they may act as antagonists, inhibiting the activity of potent AhR activators. nih.gov This interaction could interfere with the normal function of the AhR pathway, which is involved in regulating the metabolism of xenobiotics and other cellular processes. youtube.com

Ecological Risk Assessment Methodologies

The ecological risk assessment of this compound involves a multi-faceted approach that integrates exposure and effects data to characterize the potential for adverse impacts on ecosystems. canada.ca Methodologies are structured to evaluate risk based on the combined activity of the various congeners present in commercial OctaBDE mixtures. canada.ca A weight-of-evidence approach is often employed, considering factors such as persistence, bioaccumulation, chemical transformation, and trends in environmental concentrations alongside traditional risk quotient analyses. canada.ca

Predictive Modeling of Ecological Effects

Predictive modeling plays a pivotal role in forecasting the environmental fate and toxicological effects of this compound, thereby informing risk assessments, especially when empirical data is limited. These models are essential for understanding the congener-specific toxicity of polybrominated diphenyl ethers (PBDEs). nih.gov

One of the primary modeling techniques is the Quantitative Structure-Activity Relationship (QSAR). nih.govcadaster.eu QSAR models establish a mathematical relationship between the chemical structure of a substance and its biological activity or environmental fate. nih.gov For PBDEs, 3D-QSAR models have been developed to predict their toxicity, indicating that steric effects from bromine substitution and hydrophobicity are major determinants of their binding affinity to receptors like the aryl hydrocarbon receptor (AhR). nih.gov These predictive tools are valuable for filling data gaps and supporting hazard assessments. uninsubria.it

Multimedia fate models are another critical tool. Models like SimpleBox and the European Variant Berkeley-Trent (EVn BETR) model are used to simulate the distribution and concentration of PBDEs across different environmental compartments such as air, water, soil, and sediment. cadaster.euresearchgate.net These models help in calculating Predicted Environmental Concentrations (PEC), which are then compared against Predicted No-Effect Concentrations (PNEC) to assess risk. cadaster.eu

Risk quotient (RQ) analysis is a common method that integrates exposure and effects data, where RQ is the ratio of the PEC to the PNEC. nih.govgdut.edu.cn An RQ value greater than one suggests a high ecological risk. gdut.edu.cn For PBDEs, risk quotient analyses have indicated that the greatest potential risks are associated with the secondary poisoning of wildlife that consume prey with elevated concentrations of certain PBDE congeners and effects on benthic organisms in contaminated sediments. canada.ca

Species Sensitivity Distribution (SSD) models are also utilized to derive PNEC values. nih.gov SSDs are statistical distributions that describe the variation in sensitivity of different species to a specific chemical, allowing for a more ecologically relevant assessment of the concentration at which adverse effects are not expected. nih.gov

Table 1: Predictive Models in OctaBDE Ecological Risk Assessment

| Model Type | Description | Application to OctaBDE | Key Parameters |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts toxicity and environmental properties based on chemical structure. nih.govnih.gov | Estimates the toxicity of different PBDE congeners found in commercial OctaBDE mixtures. nih.govcadaster.eu | Molecular descriptors (e.g., steric effects, hydrophobicity). nih.gov |

| Multimedia Fate Models (e.g., SimpleBox, BETR) | Simulates the transport, distribution, and fate of chemicals in the environment. researchgate.net | Calculates Predicted Environmental Concentrations (PEC) in various environmental compartments. cadaster.eu | Chemical properties (e.g., solubility, vapor pressure), environmental characteristics. researchgate.net |

| Risk Quotient (RQ) Analysis | Compares exposure concentrations to effect concentrations (RQ = PEC/PNEC). nih.gov | Characterizes risk to different ecological receptors (e.g., wildlife, benthic organisms). canada.cagdut.edu.cn | Predicted Environmental Concentration (PEC), Predicted No-Effect Concentration (PNEC). nih.gov |

| Species Sensitivity Distribution (SSD) | A probabilistic model describing the variation in sensitivity among species to a toxicant. nih.gov | Derives the Predicted No-Effect Concentration (PNEC) for risk assessment. nih.gov | Acute and chronic toxicity data for multiple species. nih.gov |

Biomarker Development for Exposure and Effect

Biomarkers are essential tools in ecological risk assessment, providing measurable indicators of exposure to a contaminant or the biological effects resulting from that exposure. researchgate.net For this compound and other PBDEs, the development of specific biomarkers allows for the monitoring of environmental contamination and its impact on organisms.

Biomarkers of Exposure